6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-4-11(8)18-7-10(5-13(18)19)17-14(20)9-2-3-12(15)16-6-9/h2-3,6,8,10-11H,4-5,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWAJQQZTORBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N2CC(CC2=O)NC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or lactams.
Attachment of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced via alkylation reactions using suitable alkylating agents.
Coupling of the Pyridine and Pyrrolidinone Rings: The final step involves the coupling of the pyridine and pyrrolidinone rings through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups
Reduction: Formation of alcohols or amines
Substitution: Formation of amides or thioethers
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Chemical Biology: The compound can be employed in chemical biology to investigate the mechanisms of action of various biological processes and to develop new therapeutic strategies.
Industrial Applications: It may find use in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Pyridine-3-carboxamide.
- Substituents: Chlorine at position 5. Carboxamide-linked 5-oxopyrrolidin-3-yl group. 2-Methylcyclopropyl substituent on pyrrolidinone nitrogen.
Analog 1 : SB-242084 Hydrochloride ()**
- Core : Indoline-1-carboxamide.
- Substituents :
- Chlorine and methyl groups on the indoline ring.
- Carboxamide-linked pyridinyloxy-pyridine group.
- Key Difference: Replaces pyrrolidinone with an indoline core, introducing a bicyclic structure.
Analog 2 : LY2033298 ()**
- Core: Thieno[2,3-b]pyridine carboxamide.
- Substituents: Amino, chloro, methoxy, and methyl groups on the thienopyridine ring. Cyclopropylamide substituent.
- Key Difference: Heterocyclic thienopyridine core instead of pyridine, altering electronic properties.
Analog 3 : 6-Chloro-N-(3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide ()**
- Core : Pyridine-3-carboxamide.
- Substituents :
- Chlorine at position 6.
- Carboxamide-linked methyl-oxazole group.
- Key Difference: Oxazole ring replaces pyrrolidinone, reducing steric bulk.
Pharmacological and Physicochemical Properties
Key Observations:
- The target compound’s pyrrolidinone-cyclopropyl motif may enhance metabolic stability compared to SB-242084’s indoline core, which could be prone to oxidation .
- The oxazole analog () has a lower molecular weight, suggesting better bioavailability but reduced conformational rigidity compared to the target compound .
Stability and Reactivity
- Cyclopropyl Group : In the target compound, this substituent may resist ring-opening reactions under physiological conditions, enhancing stability.
- Pyrrolidinone vs. Oxazole: The pyrrolidinone’s carbonyl group introduces hydrogen-bonding capacity, whereas the oxazole’s nitrogen-rich structure may participate in π-π interactions.
- Indoline Core (SB-242084) : Susceptible to oxidative degradation due to the electron-rich aromatic system .
Biological Activity
6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide, with the CAS number 1385428-63-6, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential as a drug candidate.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 293.75 g/mol. The structure includes a pyridine ring and a pyrrolidine moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1385428-63-6 |
| Molecular Formula | |
| Molecular Weight | 293.75 g/mol |
The compound acts primarily as an MDM2 inhibitor, which is crucial in the regulation of the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can potentially restore p53 function in cancer cells, leading to apoptosis and reduced tumor growth. This mechanism is particularly relevant in cancers where p53 is mutated or dysfunctional .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : The compound showed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration ranges.
- In vivo studies : Animal model trials have indicated that treatment with this compound resulted in reduced tumor sizes compared to control groups.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for neurodegenerative diseases like Alzheimer's. Compounds derived from similar structures have shown promising AChE inhibition rates .
- Urease : This enzyme plays a role in various urinary tract infections and conditions. The compound's ability to inhibit urease suggests potential therapeutic applications in treating such infections .
Case Studies
- MDM2 Inhibition : A study reported that derivatives of this class effectively inhibited MDM2, leading to increased apoptosis in cancer cells. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy.
- Antibacterial Activity : Although primarily studied for anticancer properties, some derivatives demonstrated moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, indicating broader pharmacological potential .
Q & A
Q. Q1. What are the recommended synthetic routes and critical reagents for synthesizing 6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide?
Methodological Answer: Synthesis involves multi-step protocols:
Chlorination of Pyridine Core : Use POCl₃ or SOCl₂ under anhydrous conditions to introduce the chloro substituent .
Carboxamide Formation : React 6-chloropyridine-3-carboxylic acid with coupling agents (e.g., HATU or EDCI) and 1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-amine .
Cyclopropane Introduction : Employ transition-metal-catalyzed cyclopropanation (e.g., using CH₂I₂ and ZnEt₂) for the 2-methylcyclopropyl moiety .
Q. Critical Reagents Table :
| Step | Reagent | Purpose | Conditions |
|---|---|---|---|
| 1 | POCl₃ | Chlorination | Reflux, 80°C, 6h |
| 2 | HATU | Amide coupling | DMF, RT, 12h |
| 3 | CH₂I₂/ZnEt₂ | Cyclopropanation | THF, 0°C→RT, 24h |
Characterization : Validate via ¹H/¹³C NMR (confirm pyrrolidinone and pyridine signals) and HRMS (m/z calc. for C₁₅H₁₇ClN₂O₂: 304.09) .
Advanced Physicochemical Property Analysis
Q. Q2. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer: Contradictions may arise from:
- Dynamic Stereochemistry : The 2-methylcyclopropyl group introduces conformational flexibility, causing split signals in NMR. Use VT-NMR (variable temperature) to observe coalescence at elevated temperatures .
- Solvent Effects : Polar solvents (DMSO-d₆) stabilize intramolecular H-bonding in the pyrrolidinone ring, shifting NH proton signals. Compare spectra in CDCl₃ vs. DMSO-d₆ .
- Impurity Peaks : Trace solvents (e.g., THF) or unreacted starting materials may appear. Confirm via 2D-COSY and HSQC to assign all signals .
Q. Example Workflow :
Acquire ¹H NMR in multiple solvents.
Perform VT-NMR (25°C to 80°C).
Cross-validate with computational NMR prediction (e.g., DFT/B3LYP/6-31G**) .
Biological Activity Evaluation
Q. Q3. What methodological frameworks are suitable for assessing the compound’s potential anti-inflammatory activity?
Methodological Answer:
In Vitro Assays :
- COX-2 Inhibition : Use a fluorescence-based assay (e.g., Cayman Chemical Kit) to measure IC₅₀ values .
- NF-κB Pathway : Transfect HEK293 cells with a luciferase reporter plasmid; quantify inhibition via luminescence post-TNF-α stimulation .
In Vivo Models :
- Murine Paw Edema : Administer compound (10–50 mg/kg, oral) and measure carrageenan-induced swelling reduction .
Data Interpretation : Compare with reference drugs (e.g., celecoxib). Note discrepancies in potency due to the compound’s unique cyclopropane-pyrrolidinone scaffold .
Stability and Degradation Pathways
Q. Q4. How can researchers design experiments to evaluate hydrolytic stability under physiological conditions?
Methodological Answer:
Buffer Solutions : Incubate compound (1 mM) in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C .
HPLC-MS Monitoring : Sample at 0, 6, 12, 24h; track degradation products (e.g., pyridine-3-carboxylic acid from amide hydrolysis) .
Kinetic Analysis : Calculate t₁/₂ using first-order kinetics.
Q. Degradation Hotspots :
- Amide Bond : Susceptible to esterase-like cleavage.
- Pyrrolidinone Ring : Stable under neutral pH but may undergo ring-opening in acidic conditions .
Computational Modeling for Reaction Optimization
Q. Q5. What computational tools can predict optimal reaction conditions for scaling up synthesis?
Methodological Answer:
Reaction Pathway Screening : Use Gaussian 16 or ORCA for DFT calculations to identify low-energy transition states .
Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict solvent/reagent combinations for cyclopropanation .
Microkinetic Modeling : Simulate time-dependent concentration profiles (e.g., COPASI) to optimize temperature and catalyst loading .
Q. Case Study :
- ML-predicted solvent (toluene) improved cyclopropanation yield from 45% to 72% vs. THF .
Regulatory Compliance in Academic Research
Q. Q6. What safety protocols are critical when handling chlorinated intermediates during synthesis?
Methodological Answer:
Fume Hood Use : Mandatory for POCl₃ (toxic gas release) .
Waste Disposal : Neutralize chlorinated waste with 10% NaOH before disposal .
PPE : Wear nitrile gloves, goggles, and lab coats. Monitor air quality with Cl₂ detectors .
Training : Complete Chemical Hygiene Plan modules for advanced labs (e.g., OSHA 29 CFR 1910.1450 compliance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
